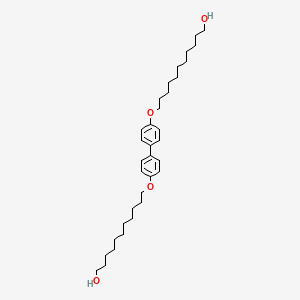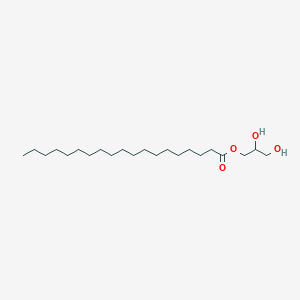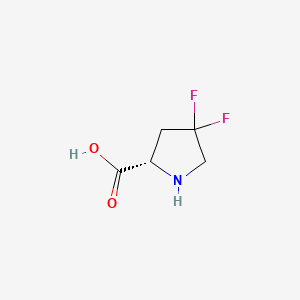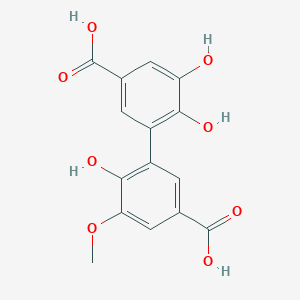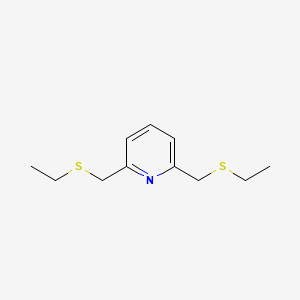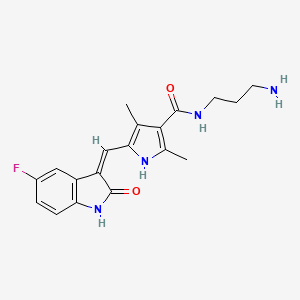
Linkable sunitinib analogue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linkable sunitinib analogue is an analogue of sunitinib in which the 2-(diethylamino)ethyl amide group is replaced by 3-aminopropyl. It is a member of pyrroles, a monocarboxylic acid amide, an organofluorine compound and a member of oxindoles. It derives from a sunitinib.
Aplicaciones Científicas De Investigación
1. Novel Conjugatable Sunitinib Analogue Development
A novel linkable sunitinib derivative, SB1, was designed and synthesized to enhance the potency of sunitinib, an oral multi-targeted tyrosine kinase inhibitor. SB1 maintained sunitinib's antiproliferative effect in glioma cell lines and showed identical stability and pharmacokinetics in vitro and in vivo. This development suggests potential for targeted cancer therapies with improved efficacy (El Mubarak et al., 2018).
2. Formulation of Sunitinib in Nanoparticles
Sunitinib was formulated into chitosan nanoparticles for sustained delivery. These nanoparticles showed potential for effective cancer drug delivery systems, indicating a novel approach for sunitinib administration (Joseph, Sangeetha, & Gomathi, 2016).
3. Biotin-Decorated Sunitinib Nanostructured Lipid Carriers
Biotin-targeted nanostructured lipid carriers were developed for the targeted delivery of sunitinib, aiming to reduce systemic toxicity while preserving anti-tumor efficacy. This research opens avenues for more targeted and less toxic cancer chemotherapy methods (Taymouri et al., 2019).
4. Sunitinib Microspheres for Ocular Drug Delivery
Sunitinib-loaded polymeric microspheres were developed for intravitreal formulation in the treatment of ocular diseases. These microspheres, which can release sunitinib for an extended period, offer new possibilities for treating ocular neovascularization (Ramazani et al., 2015).
5. pH-Controlled Sunitinib Release from Magnetic Nanoparticles
κ-Carrageenan-crosslinked magnetic chitosan nanoparticles were developed for pH-responsive controlled release of sunitinib. This approach aims to minimize side effects by ensuring efficient drug release in targeted, acidic environments like cancer tissues (Karimi, Mahdavinia, & Massoumi, 2018).
6. Smart Magnetically Responsive Hydrogels
Magnetic hydrogels were prepared for the guided release of sunitinib. These hydrogels demonstrate a potential strategy for targeted cancer therapy, allowing for controlled drug release with reduced systemic toxicity (Parisi et al., 2015).
Propiedades
Fórmula molecular |
C19H21FN4O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C19H21FN4O2/c1-10-16(23-11(2)17(10)19(26)22-7-3-6-21)9-14-13-8-12(20)4-5-15(13)24-18(14)25/h4-5,8-9,23H,3,6-7,21H2,1-2H3,(H,22,26)(H,24,25)/b14-9- |
Clave InChI |
ZJVJBYFEMNIAJZ-ZROIWOOFSA-N |
SMILES isomérico |
CC1=C(NC(=C1C(=O)NCCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
SMILES canónico |
CC1=C(NC(=C1C(=O)NCCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1258627.png)
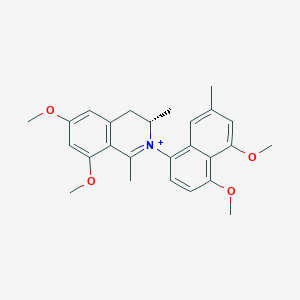
![2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1258633.png)
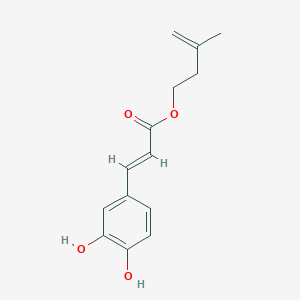
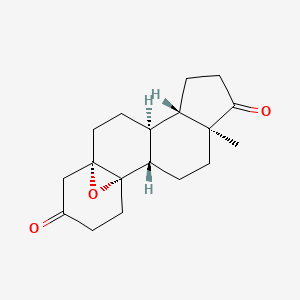

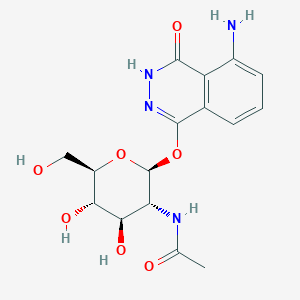

![10-(1-Hydroxy-prop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-cyclopenta[a]phenanthren-17-one](/img/structure/B1258642.png)
